Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose
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Overview
Description
Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is a sulfonated derivative of D-galactose. This compound is known for its unique structural properties, which include a sulfonate group attached to the amino group at the second carbon of the galactose ring. It is commonly used in various scientific and industrial applications due to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose typically involves the sulfonation of 2-amino-2-deoxy-D-galactose. One common method includes the reaction of 2-amino-2-deoxy-D-galactose with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form .
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: Employed in studies of carbohydrate-protein interactions and as a probe for glycosylation pathways.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in metabolic disorders.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in glycosylation and sulfonation processes.
Pathways Involved: The compound interferes with the glycolytic pathway by inhibiting hexokinase, leading to reduced glycolytic flux and accumulation of intermediates.
Comparison with Similar Compounds
Sodium 2-deoxy-2-(sulfonatoamino)-D-glucose: Similar structure but with a glucose backbone instead of galactose.
2-Deoxy-D-glucose: A glucose analog that lacks the hydroxyl group at the second carbon.
Uniqueness: Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose is unique due to its specific sulfonation pattern and the presence of the galactose backbone, which imparts distinct chemical and biological properties compared to its glucose analogs.
Properties
IUPAC Name |
sodium;N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBTPAPJHFBJM-BMZZJELJSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746633 |
Source
|
Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157297-00-2 |
Source
|
Record name | Sodium 2-deoxy-2-(sulfonatoamino)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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